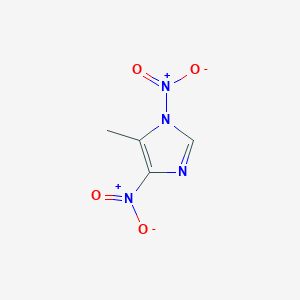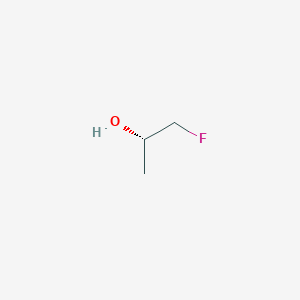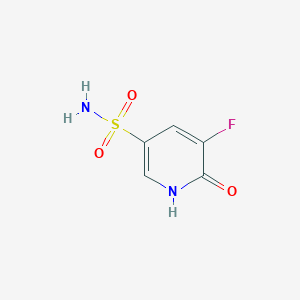
5-methyl-1,4-dinitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1,4-dinitro-1H-imidazole is a chemical compound with the CAS Number: 86760-83-0 . It has a molecular weight of 172.1 .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the one-step synthesis from the precursor 4-methyl-5-nitro-1H-imidazole .Molecular Structure Analysis
The molecular structure of this compound is complex and has been studied using various methods. For example, molecular dynamics simulations have been used to investigate the structure and properties of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various intermediates and products. For example, it has been reported that the photochemical nitrating agent this compound is an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied extensively. For example, it has been reported that this compound has a melting point of 113-114°C . Furthermore, molecular dynamics simulations have been used to predict the melting points of this compound .Aplicaciones Científicas De Investigación
Radiosensitization Studies
DNI has been investigated for its role in radiosensitization of mammalian cells. It is used in rapid mix experiments to explore the mechanism behind anomalous radiosensitization .
Heterocyclic Synthesis
Imidazoles, including DNI, play a crucial role in various applications. They are deployed in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Nitric Oxide Production
DNI photolysis leads to intracellular •NO2 production. This is evidenced by nitration of tyrosine analog probes and cellular protein tyrosine nitration .
Direcciones Futuras
The future directions for research on 5-methyl-1,4-dinitro-1H-imidazole are broad and could include further investigation into its synthesis, properties, and potential applications. For example, recent advances in the synthesis of imidazoles highlight the potential for developing novel methods for the regiocontrolled synthesis of substituted imidazoles .
Mecanismo De Acción
Target of Action
The primary target of 5-methyl-1,4-dinitro-1H-imidazole (DNI) is tyrosine residues in proteins . Tyrosine residues play a crucial role in protein structure and function, and their modification can significantly impact protein activity.
Mode of Action
DNI interacts with its targets through a process known as nitration . Nitration involves the addition of a nitro group (-NO2) to a molecule, which can alter its properties. In the case of DNI, it has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .
Biochemical Pathways
The nitration of tyrosine residues can affect various biochemical pathwaysIt’s known that protein tyrosine nitration can impact a wide range of cellular processes, including signal transduction, gene expression, and cellular metabolism .
Result of Action
The primary result of DNI’s action is the generation of 3-nitrotyrosine in proteins . This post-translational modification can significantly alter protein function. Additionally, the formation of di-tyrosine was also observed .
Action Environment
The action of DNI can be influenced by environmental factors such as light and temperature. For instance, DNI’s effectiveness as a nitrating agent is observed under 390 nm irradiation . Moreover, the molecular motion and density of DNI can change with temperature, which may influence its action .
Propiedades
IUPAC Name |
5-methyl-1,4-dinitroimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJEUKQRREQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)


![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)


![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)